molecular formula C9H5FO3 B1321465 6-Fluorobenzofuran-2-carboxylic acid CAS No. 26018-66-6

6-Fluorobenzofuran-2-carboxylic acid

Cat. No.: B1321465
CAS No.: 26018-66-6
M. Wt: 180.13 g/mol
InChI Key: GWBDBIRTRPIXJV-UHFFFAOYSA-N
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Description

6-Fluorobenzofuran-2-carboxylic acid is an organic compound with the molecular formula C9H5FO3. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. The presence of a fluorine atom at the 6th position and a carboxylic acid group at the 2nd position of the benzofuran ring imparts unique chemical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorobenzofuran-2-carboxylic acid typically involves the fluorination of benzofuran derivatives followed by carboxylation. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position. The carboxylation step can be achieved through various methods, including the use of carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Fluorobenzofuran-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Anti-cancer Properties

Research indicates that 6-Fluorobenzofuran-2-carboxylic acid exhibits significant biological activity, particularly as a potential drug candidate for inflammatory diseases and cancers. It has been shown to inhibit specific kinases involved in inflammatory pathways, suggesting its utility in treating conditions like rheumatoid arthritis and other autoimmune diseases.

Inhibition of Leukotriene Biosynthesis

Compounds related to this compound have been identified as inhibitors of the 5-lipoxygenase enzyme system, which controls the biosynthesis of leukotrienes. These compounds can prevent or diminish adverse effects associated with leukotrienes, making them useful in treating allergic reactions and inflammatory conditions such as asthma and allergic rhinitis .

Organic Synthesis

Decarboxylative Radical Coupling

This compound can be utilized in decarboxylative radical coupling reactions, which are emerging as attractive methods for synthesizing ketones. This method allows for the coupling of drug molecules tethered to carboxylic acid groups, leading to novel ketone entities that may have therapeutic potential .

A study assessed the biological activity of this compound derivatives against various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, indicating its potential as a lead compound in cancer therapy. The most effective derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics.

Case Study 2: Synthesis and Application in Drug Development

In another study, researchers synthesized a series of benzofuran derivatives including this compound. These derivatives were evaluated for their ability to inhibit leukotriene biosynthesis. The most potent compound exhibited promising anti-inflammatory effects in vivo, supporting further development as a therapeutic agent for chronic inflammatory diseases.

Data Table: Summary of Applications

Application AreaSpecific UseObservations/Results
Medicinal ChemistryAnti-inflammatory agentSignificant inhibition of inflammatory pathways
Anti-cancer drug candidateDose-dependent inhibition of cancer cell proliferation
Organic SynthesisDecarboxylative radical couplingEffective synthesis method for novel ketone entities
Synthesis of benzofuran derivativesPotential for drug development due to biological activity
Inhibition of LeukotrienesTreatment for asthma and allergiesEffective in reducing symptoms associated with leukotrienes

Mechanism of Action

The mechanism of action of 6-Fluorobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the carboxylic acid group facilitates interactions with active sites. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

  • 5-Fluorobenzofuran-2-carboxylic acid
  • Benzofuran-2-carboxylic acid
  • 6-Chlorobenzofuran-2-carboxylic acid

Comparison: 6-Fluorobenzofuran-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its potential as a pharmacophore in drug design compared to its non-fluorinated or differently substituted analogs .

Biological Activity

6-Fluorobenzofuran-2-carboxylic acid is a derivative of benzofuran, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzofuran core with a fluorine atom at the 6-position and a carboxylic acid group at the 2-position. This structural modification enhances its lipophilicity and potentially its biological activity.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. The presence of halogen substituents, such as fluorine, at specific positions can enhance this activity. For instance, studies have shown that benzofuran compounds with halogen substitutions demonstrate potent antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

CompoundPathogen TestedInhibition Zone (mm)
This compoundS. aureus23
Other derivatives (e.g., 21c)C. albicans24
Other derivatives (e.g., 22a)K. pneumoniae24

Enzymatic Activity

Recent studies have explored the enzymatic resolution of fluorinated carboxylic acids, including derivatives similar to this compound. The use of esterases from Geobacillus thermocatenulatus demonstrated high enantioselectivity in producing optically pure compounds, indicating potential applications in pharmaceutical synthesis .

The biological activities of benzofuran derivatives often involve interactions with various biological targets:

  • Topoisomerase Inhibition: Some benzofurans act as potent inhibitors of topoisomerase I, an enzyme crucial for DNA replication and repair.
  • Sigma Receptor Modulation: Compounds have shown affinity for sigma receptors, which are implicated in neuroprotective and analgesic effects.
  • Antioxidant Properties: Benzofurans possess antioxidant capabilities that help mitigate oxidative stress in cells .

Case Studies

Several case studies highlight the pharmacological potential of benzofuran derivatives:

  • Antimicrobial Efficacy: A study demonstrated that certain benzofuran derivatives significantly inhibited the growth of multiple bacterial strains compared to standard antibiotics .
  • Anticancer Research: Investigations into novel benzofuran compounds revealed promising results in inhibiting cancer cell proliferation and inducing apoptosis through NF-κB pathway modulation .

Properties

IUPAC Name

6-fluoro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBDBIRTRPIXJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618756
Record name 6-Fluoro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26018-66-6
Record name 6-Fluoro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1-benzofuran-2-carboxylic acid
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